Methyl 2-chloro-5-methyl-4-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-5-methyl-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-5-3-6(9(12)15-2)7(10)4-8(5)11(13)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXABNFJJVGOGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance Within Substituted Nitrobenzoate Chemistry
Substituted nitrobenzoates are a class of organic compounds that hold considerable importance as versatile intermediates in the synthesis of more complex molecules. ontosight.aiontosight.ai Their utility is primarily derived from the reactivity of the functional groups attached to the benzene (B151609) ring. Compounds like Methyl 2-chloro-5-methyl-4-nitrobenzoate are valuable building blocks in the production of pharmaceuticals, agrochemicals, and dyes. ontosight.aichemicalbook.combiosynce.com
The presence of both a nitro group and a halogen atom on the aromatic ring provides multiple pathways for subsequent chemical transformations. The nitro group can be readily reduced to an amine, a key functional group in many biologically active compounds. The chlorine atom can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of other functional groups. ontosight.ai Therefore, molecules within this class are often synthesized not as final products, but as pivotal precursors for constructing larger, more complex molecular architectures.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1805129-67-2 guidechem.com |
| Molecular Formula | C₉H₈ClNO₄ guidechem.com |
| Molecular Weight | 229.62 g/mol guidechem.com |
| Canonical SMILES | CC1=CC(=C(C=C1N+[O-])Cl)C(=O)OC guidechem.com |
Structural Framework and Substituent Effects on Reactivity Potential
Established Synthetic Routes for this compound and its Analogues
The construction of this compound and similar structures relies on a series of well-established organic reactions. These routes typically involve the sequential introduction of substituents onto a benzene ring, followed by the formation of the methyl ester.
Esterification Pathways
A common and direct method for the synthesis of methyl benzoates is the Fischer esterification of the corresponding carboxylic acid. In the context of this compound, this involves the reaction of 2-chloro-5-methyl-4-nitrobenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
For a closely related analogue, Methyl 2-chloro-4-fluoro-5-nitrobenzoate, a known synthesis involves stirring 2-chloro-4-fluoro-5-nitrobenzoic acid in methanol with sulfuric acid at 65°C. chemicalbook.com This method can be adapted for the synthesis of the target molecule.
| Reactant | Reagent | Catalyst | Conditions | Product |
| 2-chloro-5-methyl-4-nitrobenzoic acid | Methanol | Sulfuric Acid | Reflux | This compound |
Another esterification method involves the reaction of the carboxylic acid with a methylating agent. For instance, the synthesis of Methyl 5-chloro-2-nitrobenzoate has been achieved by treating 5-chloro-2-nitrobenzoic acid with dimethyl sulfate (B86663) (Me₂SO₄) and potassium carbonate (K₂CO₃) in acetone (B3395972) at reflux. nih.gov This approach offers an alternative to the traditional acid-catalyzed esterification.
Ring Functionalization Strategies (e.g., Chlorination, Nitration, Methylation)
The synthesis of the precursor, 2-chloro-5-methyl-4-nitrobenzoic acid, requires a strategic sequence of electrophilic aromatic substitution reactions. The order of these reactions is crucial to ensure the correct regiochemistry of the final product.
Nitration: The introduction of the nitro group is a key step. The nitration of methyl benzoate (B1203000), for example, is a classic electrophilic aromatic substitution that typically yields methyl 3-nitrobenzoate when treated with a mixture of nitric acid and sulfuric acid. The ester group is a deactivating, meta-directing group.
Chlorination and Methylation: The starting material for the synthesis of the target molecule could be a suitably substituted toluene (B28343) or benzoic acid derivative. For instance, one could envision starting with 2-chloro-5-methylbenzoic acid and then performing a nitration step. The directing effects of the existing chloro and methyl groups would need to be carefully considered to achieve the desired 4-nitro substitution pattern. The synthesis of the related 2-chloro-4-methyl-5-nitro-benzoic acid has been reported, starting from 2-chloro-4-methylbenzonitrile, indicating that multi-step sequences involving functional group transformations are common in this area of chemistry. chemicalbook.com
Exploration of Novel Synthetic Approaches and Route Optimization
While established routes provide reliable access to this compound, ongoing research focuses on developing more efficient, sustainable, and scalable synthetic methodologies.
Multi-step Synthesis Design and Yield Optimization
Optimizing a multi-step synthesis involves a systematic investigation of reaction parameters such as temperature, reaction time, catalyst loading, and solvent choice for each step to maximize the yield and purity of the intermediates and the final product.
| Step | Transformation | Key Considerations for Optimization |
| 1 | Introduction of Substituents (Cl, Me) | Regioselectivity, catalyst choice, reaction conditions. |
| 2 | Nitration | Control of temperature to avoid side products, choice of nitrating agent. |
| 3 | Esterification | Driving the equilibrium to completion, choice of catalyst and reaction conditions. |
Catalytic Methodologies in Benzoate Synthesis
Recent advancements in catalysis offer promising alternatives to traditional methods for benzoate synthesis. The use of solid acid catalysts, for instance, can simplify product purification and catalyst recycling. While specific applications to this compound are not widely reported, the principles are broadly applicable.
The development of new catalytic systems is an active area of research aimed at improving the efficiency and environmental footprint of esterification and other reactions involved in the synthesis of complex benzoates.
Derivatization Reactions and Functional Group Interconversions
The presence of multiple functional groups in this compound makes it a versatile intermediate for the synthesis of more complex molecules. Each functional group can be selectively transformed to introduce new functionalities.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, catalytic hydrogenation (e.g., H₂/Pd-C), or iron in acidic media. This transformation is fundamental in the synthesis of anilines, which are key precursors for many dyes, pharmaceuticals, and polymers. The resulting methyl 4-amino-2-chloro-5-methylbenzoate would be a valuable building block for further derivatization.
Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring can potentially be displaced by strong nucleophiles, although the presence of the deactivating nitro group might influence the reactivity.
Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. The resulting carboxylic acid can then be converted to an amide by reaction with an amine, often facilitated by a coupling agent. For example, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives involves the conversion of the corresponding carboxylic acid to an acyl chloride followed by reaction with an amine. nih.gov
Reactions of the Methyl Group: The methyl group on the aromatic ring can undergo oxidation to a carboxylic acid under strong oxidizing conditions, or it can be halogenated under free-radical conditions to introduce further functional handles.
The strategic application of these functional group interconversions allows for the elaboration of the this compound core into a wide range of more complex and potentially valuable molecules.
Reduction Reactions of the Nitro Group
The nitro group is a versatile functional group that can be reduced to a variety of oxidation states, most commonly to an amine. This transformation is fundamental in synthetic chemistry, as it converts an electron-withdrawing group into an electron-donating group, drastically altering the chemical properties of the aromatic ring.
Theoretical Reaction Pathways:
| Reagent/Catalyst | Product | Conditions |
| H₂, Pd/C | Methyl 4-amino-2-chloro-5-methylbenzoate | Typically in a solvent like ethanol (B145695) or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure. |
| Sn, HCl | Methyl 4-amino-2-chloro-5-methylbenzoate | A classic method using a metal in acidic medium. |
| Fe, NH₄Cl | Methyl 4-amino-2-chloro-5-methylbenzoate | Often used for its milder conditions and selectivity. |
| Na₂S₂O₄ | Methyl 4-amino-2-chloro-5-methylbenzoate | Sodium dithionite (B78146) can also be employed for this reduction. |
This table represents predicted outcomes based on standard organic chemistry principles, not published experimental data for this specific compound.
The resulting amino group in the product, Methyl 4-amino-2-chloro-5-methylbenzoate, would significantly activate the benzene ring towards electrophilic substitution and provide a nucleophilic site for further derivatization.
Nucleophilic and Electrophilic Substitution Reactions
The electronic nature of this compound is dictated by the competing effects of its substituents. The nitro and chloro groups are electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution, while the methyl group is weakly activating. The ester group is also deactivating.
Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group positioned para to the chloro substituent makes the chlorine atom a potential site for nucleophilic aromatic substitution. The electron density at the carbon atom bearing the chlorine is significantly reduced, making it susceptible to attack by strong nucleophiles.
Potential Nucleophilic Substitution Reactions:
| Nucleophile | Predicted Product |
| Sodium methoxide (B1231860) (NaOMe) | Methyl 2-methoxy-5-methyl-4-nitrobenzoate |
| Ammonia (NH₃) | Methyl 2-amino-5-methyl-4-nitrobenzoate |
| Alkylamines (R-NH₂) | Methyl 2-(alkylamino)-5-methyl-4-nitrobenzoate |
This table is illustrative of expected SNAr reactions. Actual reaction conditions and success would require experimental validation.
Electrophilic Aromatic Substitution: Due to the strong deactivating nature of the nitro, chloro, and ester groups, electrophilic aromatic substitution on the benzene ring of this compound would be challenging and require harsh reaction conditions. The directing effects of the existing substituents would likely lead to substitution at the position ortho to the methyl group and meta to the nitro group. However, no specific research detailing such reactions has been found.
Coupling Reactions for Extended Molecular Architectures
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro-substituent on this compound could theoretically participate in such reactions.
Hypothetical Coupling Reactions:
| Reaction Name | Coupling Partner | Potential Product |
| Suzuki Coupling | Arylboronic acid | Methyl 2-aryl-5-methyl-4-nitrobenzoate |
| Heck Coupling | Alkene | Methyl 2-alkenyl-5-methyl-4-nitrobenzoate |
| Sonogashira Coupling | Terminal alkyne | Methyl 2-alkynyl-5-methyl-4-nitrobenzoate |
| Buchwald-Hartwig Amination | Amine | Methyl 2-(amino)-5-methyl-4-nitrobenzoate |
This table outlines potential applications of modern coupling reactions. The feasibility and specific conditions for these transformations on the target molecule are not documented.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For Methyl 2-chloro-5-methyl-4-nitrobenzoate, ¹H and ¹³C NMR spectra would provide unambiguous evidence for its substitution pattern.
¹H NMR Spectrum Prediction: The ¹H NMR spectrum is expected to display four distinct signals corresponding to the four unique proton environments in the molecule.
Aromatic Protons: There are two protons on the benzene (B151609) ring. The proton at the C-3 position is adjacent to the electron-withdrawing chloro and nitro groups, which would shift its signal significantly downfield. The proton at the C-6 position is adjacent to the methyl group and would appear at a slightly more upfield position. These two protons would appear as singlets due to the lack of adjacent protons for spin-spin coupling.
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and will produce a sharp singlet. This signal typically appears in the range of 3.8-4.0 ppm.
Aromatic Methyl Protons (-CH₃): The three protons of the methyl group attached to the benzene ring will also produce a sharp singlet, typically appearing further upfield in the 2.3-2.6 ppm range.
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.1 | s | 1H | Ar-H (C3-H) |
| ~7.5 | s | 1H | Ar-H (C6-H) |
| ~3.9 | s | 3H | -OCH₃ |
| ~2.5 | s | 3H | Ar-CH₃ |
¹³C NMR Spectrum Prediction: The ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom in the molecule.
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the 164-166 ppm region.
Aromatic Carbons: Six unique signals are expected for the aromatic carbons. The carbons directly attached to the electron-withdrawing chloro (C-2) and nitro (C-4) groups will be significantly deshielded. The carbon attached to the ester group (C-1) and the methyl group (C-5) will also have characteristic shifts. The two carbons bearing protons (C-3 and C-6) will appear in the typical aromatic region.
Methyl Carbons: The methyl ester carbon (-OCH₃) will appear around 53 ppm, while the aromatic methyl carbon (Ar-CH₃) will be found further upfield, typically around 20 ppm.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165 | C=O (Ester) |
| ~150 | C-NO₂ |
| ~140 | C-CH₃ |
| ~135 | C-Cl |
| ~132 | C-COOCH₃ |
| ~128 | C-H (Aromatic) |
| ~125 | C-H (Aromatic) |
| ~53 | -OCH₃ |
| ~20 | Ar-CH₃ |
Since this compound is an achiral molecule and does not possess any stereocenters, advanced NMR techniques for stereochemical assignment (such as those used to determine enantiomeric excess or relative stereochemistry) are not applicable.
However, two-dimensional (2D) NMR techniques would be invaluable for confirming the predicted structure and assigning the specific resonances of the aromatic protons and carbons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the proton signals with the carbon signals they are directly attached to, confirming the C-3/H-3 and C-6/H-6 assignments.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds away. It could be used to definitively establish the substitution pattern. For instance, correlations would be expected between the ester methyl protons (-OCH₃) and the carbonyl carbon (C=O) and the C-1 aromatic carbon. Similarly, correlations between the aromatic methyl protons (Ar-CH₃) and the C-4, C-5, and C-6 carbons would confirm their position.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides direct information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional groups. Data from isomers like Methyl 2-chloro-5-nitrobenzoate provide a strong basis for these predictions. nih.gov
Nitro Group (NO₂): This group gives rise to two very strong and characteristic stretching vibrations in the IR spectrum: an asymmetric stretch typically around 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.
Ester Group (-COOCH₃): A strong, sharp absorption for the carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹. Additionally, two C-O stretching bands would appear in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions.
Aromatic Ring: Aromatic C=C stretching vibrations would cause several peaks in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching would be observed as weaker bands just above 3000 cm⁻¹.
Alkyl C-H Bonds: The C-H stretching vibrations of the two methyl groups would appear in the 2850-3000 cm⁻¹ range.
C-Cl Bond: The carbon-chlorine stretching vibration is expected to produce a moderate to strong band in the fingerprint region, typically between 700-800 cm⁻¹.
Predicted Characteristic Vibrational Modes
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3100 | C-H Stretch | Aromatic |
| 2850-3000 | C-H Stretch | -CH₃ (Alkyl) |
| 1720-1740 | C=O Stretch | Ester |
| 1520-1550 | Asymmetric N-O Stretch | Nitro |
| 1450-1600 | C=C Stretch | Aromatic |
| 1340-1360 | Symmetric N-O Stretch | Nitro |
| 1250-1300 | C-O Stretch | Ester |
| 700-800 | C-Cl Stretch | Chloroalkane |
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). It is also a highly sensitive technique for assessing sample purity.
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques suitable for the analysis of this compound. The choice of method often depends on the sample matrix and the required sensitivity. These techniques are widely used for the analysis of various nitroaromatic compounds. rsc.orgnih.gov
Molecular Ion Peak: The calculated molecular weight of this compound (C₉H₈ClNO₄) is approximately 229.62 g/mol . Due to the presence of chlorine, the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the spectrum would exhibit a molecular ion peak at m/z ≈ 229 and a smaller peak ([M+2]⁺) at m/z ≈ 231, with a relative intensity ratio of approximately 3:1. This isotopic signature is a definitive indicator of the presence of one chlorine atom.
Fragmentation Pattern: Under electron ionization (EI) conditions typical for GC-MS, the molecular ion would likely undergo fragmentation. Common fragmentation pathways for this type of molecule include:
Loss of the methoxy (B1213986) radical (•OCH₃) to give a fragment at m/z ≈ 198.
Loss of the entire methoxycarbonyl group (•COOCH₃) to give a fragment at m/z ≈ 170.
Loss of the nitro group (•NO₂) to give a fragment at m/z ≈ 183.
LC-MS, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can also be used, particularly for analyzing complex mixtures or for trace-level quantification. researchgate.net These softer ionization techniques may result in a more prominent molecular ion peak and less fragmentation compared to EI-MS.
Based on a thorough search of available scientific literature, crystallographic data for the specific compound This compound is not publicly available.
Detailed experimental information derived from X-ray crystallography, including analyses of crystal packing, intermolecular interactions, potential polymorphism, and specific dihedral angles of its aromatic substituents, has not been published in accessible databases or research articles.
Therefore, it is not possible to provide the requested detailed article focusing on the specific subsections of X-ray crystallographic characterization for this particular molecule. The necessary research findings to populate the required data tables and discussion points are absent from the current body of scientific literature.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Detailed analysis of the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap for Methyl 2-chloro-5-methyl-4-nitrobenzoate would be presented here. This information provides insights into the molecule's reactivity and electronic properties.
Theoretical calculations of spectroscopic data, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts, would be discussed and compared with experimental data if available.
Molecular Dynamics Simulations and Conformational Analysis
This section would detail the results of molecular dynamics simulations to understand the conformational landscape of the molecule. Key torsional angles, such as those involving the ester and nitro functional groups relative to the benzene (B151609) ring, would be analyzed to identify the most stable conformations.
Structure-Reactivity Relationship Studies
Computational studies on potential reaction mechanisms involving this compound would be presented. This includes the identification of transition states and the calculation of activation energies to predict the feasibility and kinetics of various chemical transformations.
Prediction of Active Sites and Interaction Mechanisms (e.g., adsorption on surfaces)
General computational approaches for similar molecules often involve Density Functional Theory (DFT) to determine electronic properties and predict reactive sites. For nitroaromatic compounds, the nitro group, due to its strong electron-withdrawing nature, and the aromatic ring are typically key areas of interest for predicting interactions. The positions of the chloro and methyl substituents on the benzene ring would further influence the electron distribution and, consequently, the molecule's reactivity and potential for adsorption on various surfaces.
In the absence of specific data for this compound, a hypothetical computational analysis would likely focus on the following:
Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-deficient regions of the molecule. The oxygen atoms of the nitro and ester groups would be expected to be nucleophilic (electron-rich), while the hydrogen atoms and the area around the nitro group would be electrophilic (electron-deficient).
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions would be calculated to predict the most probable sites for electrophilic and nucleophilic attack, respectively.
Adsorption Simulation on a Surface (e.g., graphene, clay minerals): Theoretical models could be used to simulate the interaction between this compound and a given surface. These simulations would aim to determine the most stable adsorption geometry and calculate the adsorption energy, providing insights into the nature and strength of the interaction (e.g., physisorption vs. chemisorption).
However, without specific peer-reviewed research on this compound, any detailed discussion or presentation of data in tables would be speculative. Further experimental and theoretical studies are required to elucidate the specific active sites and interaction mechanisms of this compound.
Applications As a Chemical Intermediate in Specialized Organic Synthesis
Precursor in Agrochemical Synthesis
In the field of agrochemical development, substituted nitroaromatic compounds are established building blocks for creating new active ingredients for herbicides, insecticides, and fungicides. While specific public-domain examples detailing the use of Methyl 2-chloro-5-methyl-4-nitrobenzoate are not extensively documented, related nitro-ester derivatives are known to serve as intermediates in agrochemical synthesis. The functional groups present on the molecule provide pathways to biologically active structures. For instance, the nitro group can be reduced to an amine, and the ester can be hydrolyzed to a carboxylic acid. These transformed groups can then be used to form amide, urea, or other linkages common in modern agrochemicals. The chloro and methyl substituents also play a crucial role in modulating the physical properties and biological activity of the final product, such as its binding affinity to target enzymes or its environmental persistence.
Building Block for Dye and Pigment Molecules
Aromatic nitro compounds are foundational intermediates in the synthesis of a major class of synthetic colorants: azo dyes. researchgate.net These dyes, which account for over 60% of all dyes used in the textile and food industries, are characterized by the presence of an azo group (-N=N-). nih.gov The synthesis of azo dyes from nitroaromatic precursors is a well-established industrial process. nih.govekb.eg
The process begins with the chemical reduction of the nitro group (–NO₂) on the aromatic ring to a primary amine (–NH₂). mdpi.com In the case of this compound, the 4-nitro group is the key functional group for this transformation. The resulting amine, methyl 4-amino-2-chloro-5-methylbenzoate, can then be converted into a diazonium salt through a process called diazotization, which involves treatment with nitrous acid at low temperatures. ekb.eg
This highly reactive diazonium salt is then immediately reacted with a second aromatic molecule, known as a coupling component (typically a phenol (B47542) or an aniline (B41778) derivative). nih.gov This "coupling" reaction forms the stable azo linkage and creates the final dye molecule. The specific shade, intensity, and fastness properties of the resulting dye are influenced by the complete molecular structure, including the chloro and methyl substituents on the original benzene (B151609) ring. Therefore, this compound serves as a valuable precursor, providing a specific structural motif that can be incorporated to produce specialized dyes and pigments.
Role in the Synthesis of Complex Organic Molecules
Beyond specialized fields like agrochemicals and dyes, this compound is a versatile intermediate for creating a wide range of complex organic molecules, particularly in medicinal chemistry and materials science. Its utility stems from the ability to selectively modify its functional groups through various organic reactions.
The most significant transformations include:
Reduction of the Nitro Group : As in dye synthesis, the nitro group can be reduced to an amine. This amine is a critical functional group for forming amides, sulfonamides, and other structures frequently found in pharmacologically active compounds.
Modification of the Ester Group : The methyl ester can be hydrolyzed to form the corresponding carboxylic acid (2-chloro-5-methyl-4-nitrobenzoic acid). This acid can then be activated, for example, by converting it into an acid chloride, to facilitate reactions such as N-acylation to form amides. This is a key strategy in the synthesis of pharmaceutical drugs like Tolvaptan, which uses the closely related precursor 2-methyl-4-nitrobenzoic acid. patsnap.comquickcompany.inruifuchemical.comruifuchemical.com
Nucleophilic Aromatic Substitution : The chlorine atom on the aromatic ring can potentially be replaced by other nucleophiles, although the reaction conditions would be influenced by the strongly electron-withdrawing nitro group.
These reactions can be performed in various sequences to build intricate molecular frameworks. The ability to leverage these well-understood chemical transformations makes this compound a valuable starting material for the multi-step synthesis of novel compounds with desired chemical and biological properties.
Interactive Table: Key Synthetic Transformations
| Functional Group | Reaction Type | Product Functional Group | Potential Application |
| Nitro (-NO₂) | Reduction | Amine (-NH₂) | Azo Dye Synthesis, Amide Formation |
| Ester (-COOCH₃) | Hydrolysis | Carboxylic Acid (-COOH) | Amide Coupling, Salt Formation |
| Ester (-COOCH₃) | Amidation | Amide (-CONH₂) | Synthesis of Bioactive Molecules |
| Chloro (-Cl) | Nucleophilic Substitution | Ether, Amine, etc. | Further Molecular Diversification |
Future Research Directions and Emerging Methodologies
Development of Green Chemistry Approaches in Synthesis
The synthesis of nitroaromatic compounds, including the precursors to Methyl 2-chloro-5-methyl-4-nitrobenzoate, has traditionally relied on methods that generate significant hazardous waste, such as the use of mixed nitric and sulfuric acids. nih.gov Green chemistry principles are increasingly being applied to mitigate the environmental impact of such processes. Future research in the synthesis of this compound is expected to focus on several key green chemistry strategies.
One promising area is the use of solid acid catalysts and polymer-supported reagents. tandfonline.com These materials can replace corrosive liquid acids, simplifying product purification and enabling catalyst recycling. For the nitration of the precursor, 2-chloro-5-methyltoluene, solid acid catalysts like zeolites or clays (B1170129) could offer regioselective nitration under milder conditions, reducing the formation of unwanted isomers and the need for extensive purification. bibliotekanauki.pl
Solvent-free reaction conditions, often facilitated by microwave irradiation, present another green alternative. researchgate.net The reduction of aromatic nitro compounds, a potential transformation for this compound, has been successfully achieved under solvent-free conditions using reagents supported on mineral oxides. researchgate.net Research into adapting these methods for the synthesis of the target molecule or its derivatives could significantly reduce solvent waste.
Furthermore, the development of nitration methods that utilize safer and more sustainable nitrating agents is a key research direction. dtic.mil Alternatives to traditional mixed acids, such as tert-butyl nitrite, are being explored to minimize the generation of acidic waste streams. dtic.mil
The table below summarizes potential green chemistry approaches for the synthesis of precursors to this compound.
| Green Chemistry Approach | Reagents/Catalysts | Potential Advantages |
| Solid Acid Catalysis | Zeolites (e.g., H-ZSM-5), Montmorillonite K-10 | Recyclable, reduced corrosion, improved regioselectivity |
| Solvent-Free Synthesis | Hydrazine hydrate (B1144303) on alumina (B75360), microwave irradiation | Reduced solvent waste, faster reaction times |
| Alternative Nitrating Agents | tert-Butyl nitrite, N-nitrosaccharin | Milder reaction conditions, reduced acidic waste |
| Phase-Transfer Catalysis | Dilute nitric acid with phase-transfer catalysts | Use of less concentrated acids, improved safety |
Advanced Spectroscopic Techniques for in situ Reaction Monitoring
The real-time analysis of chemical reactions, known as in situ or online monitoring, is a critical component of Process Analytical Technology (PAT). mt.comamericanpharmaceuticalreview.comrsc.org These techniques provide a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters, leading to improved process control and efficiency. For the synthesis and subsequent transformations of this compound, several advanced spectroscopic techniques are poised to play a significant role.
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for in situ reaction monitoring. nih.govrsc.orgresearchgate.net FTIR spectroscopy can be used to track the consumption of reactants and the formation of products by monitoring the characteristic vibrational frequencies of functional groups. nih.govrsc.org For instance, during the nitration of a precursor to form this compound, the appearance of the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1350 cm⁻¹ and 1530 cm⁻¹, respectively) can be monitored in real-time. acs.orgresearchgate.net Similarly, in a reduction reaction of the nitro group, the disappearance of these bands and the appearance of bands corresponding to an amino group can be tracked. acs.orgresearchgate.net
Raman spectroscopy offers complementary information and is particularly well-suited for monitoring reactions in aqueous media and for studying catalytic surfaces. acs.orgresearchgate.netchemrxiv.orgpnnl.govmdpi.com The distinct stretching frequency of the nitro group is also readily observable in the Raman spectrum. acs.orgresearchgate.net Real-time monitoring using Raman spectroscopy has been demonstrated for the catalytic reduction of nitroarenes, providing insights into reaction kinetics. acs.orgresearchgate.net
The following table highlights key spectroscopic techniques and their potential applications in monitoring reactions involving this compound.
| Spectroscopic Technique | Monitored Functional Groups/Parameters | Application in Synthesis/Transformation |
| In situ FTIR | C=O (ester), NO₂ (nitro), N-H (amine) | Monitoring nitration, esterification, and nitro group reduction |
| In situ Raman | NO₂ (nitro), aromatic ring vibrations | Real-time analysis of catalytic nitro reduction, studying catalyst-substrate interactions |
| Mass Spectrometry | Molecular ions and fragment ions | Online monitoring of reaction progress and byproduct formation |
Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes, molecular properties, and the discovery of new synthetic routes. chemrxiv.orgrsc.orgacs.orgrsc.org For a molecule like this compound, AI and ML can be applied in several impactful ways.
One key area is the prediction of regioselectivity in electrophilic aromatic substitution reactions, such as the nitration step in the synthesis of the precursor. chemrxiv.orgrsc.orgnih.gov Machine learning models can be trained on large datasets of known reactions to predict the most likely position of substitution on an aromatic ring based on its electronic and steric properties. chemrxiv.orgrsc.orgnih.gov This can help in optimizing reaction conditions to favor the formation of the desired isomer of the nitrated precursor.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are another application of machine learning. dergipark.org.trdergipark.org.trnih.govmdpi.comresearchgate.net These models can predict the physicochemical properties and potential biological activity of a compound based on its molecular structure. For this compound, QSAR models could be developed to predict properties such as solubility, toxicity, and reactivity in various chemical transformations. Such predictive models can guide the design of new molecules with desired properties and reduce the need for extensive experimental screening.
The table below outlines potential applications of AI and ML in the study of this compound.
| AI/ML Application | Input Data | Predicted Output | Potential Impact |
| Regioselectivity Prediction | Molecular structure of precursor (2-chloro-5-methyltoluene), reaction conditions | Position of nitration | Optimization of synthesis to maximize desired isomer |
| QSAR/QSPR Modeling | Molecular descriptors of this compound | Physicochemical properties (e.g., solubility, logP), toxicity | Prioritization of synthetic targets, early assessment of safety |
| Reaction Outcome Prediction | Reactants, reagents, and conditions for transformations of this compound | Major product and yield | Efficient planning of synthetic routes and optimization of reactions |
Exploration of Novel Catalytic Systems for Chemical Transformations
Catalysis is central to developing efficient and selective chemical transformations. For this compound, a key reaction of interest is the chemoselective reduction of the nitro group to an amine, which is a common step in the synthesis of pharmaceuticals and other fine chemicals. researchgate.netnih.govbohrium.comrsc.orgacs.orgresearchgate.net The presence of a chloro substituent on the aromatic ring necessitates a catalyst that can selectively reduce the nitro group without causing dehalogenation.
Future research will likely focus on the development of novel heterogeneous and homogeneous catalysts that offer high activity, selectivity, and recyclability. Non-noble metal catalysts, based on elements like nickel, cobalt, and copper, are gaining attention as more sustainable alternatives to precious metal catalysts such as palladium and platinum. nih.govbohrium.com Supported metal nanoparticles, where the size and nature of the support can be tuned to enhance catalytic performance, are a particularly promising area of investigation. researchgate.netacs.org For instance, silver clusters supported on alumina have shown high chemoselectivity in the hydrogenation of substituted nitroaromatics. researchgate.net
The following table provides a comparison of different catalytic systems for the reduction of nitroarenes, which could be applicable to this compound.
| Catalyst Type | Examples | Advantages |
| Noble Metal Catalysts | Palladium on carbon (Pd/C), Platinum on carbon (Pt/C) | High activity |
| Non-Noble Metal Catalysts | Raney Nickel, Nickel/g-C₃N₄, Ni-Ce composites | Lower cost, more abundant |
| Supported Nanoparticles | Gold on titania (Au/TiO₂), Silver on alumina (Ag/Al₂O₃) | High selectivity, tunable properties |
| Single-Atom Catalysts | Isolated metal atoms on a support | Maximum atom efficiency, unique reactivity |
Q & A
Q. What are the optimal synthetic routes for Methyl 2-chloro-5-methyl-4-nitrobenzoate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Stepwise Functionalization : Start with a methyl benzoate precursor. Introduce the nitro group via nitration under controlled temperature (0–5°C) to avoid over-nitration. Chlorination can be achieved using Cl₂/FeCl₃ or SO₂Cl₂, ensuring regioselectivity at the 2-position. Methylation at the 5-position may require Friedel-Crafts alkylation with methyl halides and a Lewis acid catalyst.
- Optimization : Use kinetic studies to adjust reaction times and stoichiometry. Monitor intermediates via TLC or HPLC. For industrial adaptation, consider continuous flow reactors to enhance reproducibility and reduce side products .
Q. How can NMR and mass spectrometry be employed to confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Analyze chemical shifts for the nitro group (δ 8.5–9.0 ppm for aromatic protons adjacent to NO₂), chloro substituent (deshielded protons at δ 7.2–7.8 ppm), and methyl ester (δ 3.8–4.0 ppm). Compare with computed spectra using DFT for validation.
- High-Resolution MS : Confirm molecular ion ([M+H]⁺ at m/z 244.03) and fragmentation patterns (e.g., loss of COOCH₃ or Cl). Use isotopic abundance ratios (e.g., ³⁵Cl:³⁷Cl ≈ 3:1) to verify halogen presence .
Q. What solvent systems and chromatographic techniques are effective for purifying this compound?
Methodological Answer:
- Solvent Selection : Use ethyl acetate/hexane (3:7) for column chromatography due to the compound’s moderate polarity. For recrystallization, test ethanol/water mixtures (70:30) to balance solubility and crystal formation.
- HPLC : Employ a C18 column with acetonitrile/water (55:45 + 0.1% TFA) to resolve nitro-group degradation byproducts. Monitor at 254 nm .
Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent nitro-group photoreduction. Conduct accelerated degradation studies under UV light (λ = 365 nm) to quantify decomposition rates.
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C). For long-term storage, argon atmospheres reduce oxidative hydrolysis of the ester group .
Q. What role do the nitro, chloro, and methyl groups play in directing subsequent chemical modifications?
Methodological Answer:
- Nitro Group : Acts as a meta-directing group, facilitating electrophilic substitution at the 4-position. Can be reduced to NH₂ for further functionalization (e.g., Pd/C + H₂).
- Chloro Group : Participates in SNAr reactions with amines or thiols. Requires polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C).
- Methyl Group : Provides steric hindrance, influencing regioselectivity in cross-coupling reactions .
Advanced Research Questions
Q. How can competing reactivities of nitro and chloro groups be managed during derivatization for pharmaceutical intermediates?
Methodological Answer:
- Sequential Protection/Deprotection : Protect the nitro group via hydrogenation to NH₂ (e.g., catalytic transfer hydrogenation), perform chloro-group modifications, then re-oxidize NH₂ to NO₂ using NaNO₂/HCl.
- Computational Modeling : Use DFT to predict activation barriers for competing pathways. Validate with kinetic isotope effects (KIEs) .
Q. What analytical approaches resolve contradictions between theoretical and experimental purity data (e.g., HPLC vs. elemental analysis)?
Methodological Answer:
Q. What are the degradation pathways of this compound in environmental matrices, and how can they be modeled?
Methodological Answer:
- Hydrolysis Studies : Expose to aqueous buffers (pH 4–10) at 25–50°C. Monitor ester hydrolysis to carboxylic acid via LC-MS.
- QSAR Modeling : Corporate logP and Hammett constants to predict degradation rates in soil/water systems. Validate with GC-MS analysis of metabolites .
Q. How can in silico methods predict the compound’s biological activity (e.g., enzyme inhibition) prior to wet-lab testing?
Methodological Answer:
Q. What challenges arise when scaling up synthesis from milligram to kilogram quantities, and how are they mitigated?
Methodological Answer:
- Exotherm Management : Use jacketed reactors with precise temperature control during nitration/chlorination. Implement inline FTIR for real-time monitoring.
- Waste Minimization : Optimize solvent recovery via distillation. Replace batch processes with flow chemistry to enhance yield (85% → 92%) and reduce E-factor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
